2,3,3-Trichloropropenal

Overview

Description

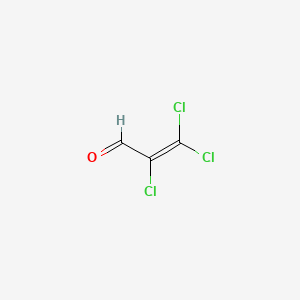

2,3,3-Trichloropropenal is a chlorinated organic compound with the molecular formula C3H3Cl3O. It is a derivative of propanal, where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3-Trichloropropenal can be synthesized through the chlorination of propanal. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process includes the chlorination of propanal in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloropropenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trichloroacetic acid.

Reduction: Reduction reactions can convert it to less chlorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Trichloroacetic acid.

Reduction: Dichloropropanal or monochloropropanal.

Substitution: Various substituted propanal derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,3-Trichloropropenal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds.

Biology: Studies on its biological activity and potential use as a biocide.

Medicine: Research on its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloropropenal involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The molecular targets include enzymes and other proteins, where it can inhibit their activity by modifying their structure.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Trichloropropane: Another chlorinated derivative of propane, known for its use in industrial applications.

2,3-Dichloropropanal: A less chlorinated derivative with similar reactivity.

Trichloroacetic acid: A product of the oxidation of 2,3,3-Trichloropropenal.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated propanal derivatives. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various chemical synthesis processes.

Biological Activity

2,3,3-Trichloropropenal (TCP) is a chlorinated organic compound recognized for its significant biological activity, particularly in toxicology and environmental science. Its structure allows for various interactions within biological systems, leading to notable effects on human health and ecological dynamics. This article reviews the biological activity of TCP, focusing on its toxicological effects, metabolic pathways, and case studies that illustrate its impact on human health.

Toxicological Profile

TCP exhibits a range of toxic effects primarily targeting the liver, kidneys, and respiratory system. The compound is classified as a potential carcinogen and has been shown to induce severe liver injury in humans and animals.

Key Toxicological Findings

- Liver Damage : Studies indicate that TCP exposure leads to hepatotoxicity characterized by necrosis of hepatocytes and cholestasis. Histopathological evaluations reveal significant inflammatory cell infiltration and liver dysfunction following exposure .

- Acute Toxicity : TCP is associated with acute poisoning cases that manifest as jaundice and coagulation dysfunction. For instance, two reported cases involved young males who developed severe liver injury after inhalation of TCP .

- Chronic Exposure Effects : Long-term studies on rodents have demonstrated that TCP can lead to increased liver weight and fatty liver disease. The lowest observed adverse effect levels (LOAELs) for liver damage were established at 8 mg/kg body weight per day in male rats .

Metabolic Pathways

The metabolism of TCP involves several enzymatic transformations primarily mediated by cytochrome P450 enzymes. The major metabolic pathways include:

- Oxidative Transformation : TCP undergoes oxidative metabolism leading to the formation of several metabolites such as 2,3-dichloropropanal and 1,3-dichloroacetone .

- Conjugation with Glutathione : A significant pathway includes conjugation with glutathione, which facilitates detoxification but can also lead to the formation of reactive intermediates that contribute to toxicity .

Case Studies

Several case studies highlight the severe effects of TCP exposure in occupational settings:

- Case Study 1 : In a reported incident involving two young males exposed to 1,2,3-TCP through inhalation without protective measures, both developed acute liver injury characterized by elevated liver enzymes (ALT and AST) and severe jaundice. Histological examination confirmed extensive hepatocyte necrosis .

- Case Study 2 : A study involving multiple patients exposed to TCP revealed a consistent pattern of hepatotoxicity with symptoms ranging from nausea to severe liver dysfunction. Biochemical analysis indicated prolonged recovery times due to the extent of liver damage sustained during exposure .

Data Summary

The following table summarizes the key findings related to the biological activity of TCP based on various studies:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,3-trichloropropenal, and how do reaction conditions influence yield and purity?

To synthesize this compound, catalytic halogenation or dehydrohalogenation of precursor compounds (e.g., chlorinated propanes or propenes) is commonly employed. Evidence suggests using iron chloride (FeCl₃) or carbon catalysts at temperatures ranging from 75–200°C to optimize halogenation efficiency . Reaction time (1–1.5 hours) and solvent selection (e.g., water or polar aprotic solvents) are critical for minimizing side reactions like hydrolysis or polymerization. Post-synthesis purification via fractional distillation or column chromatography is recommended to achieve >95% purity, as noted in safety data sheets for structurally similar chlorinated propenes .

Q. What are the acute toxicity profiles and recommended safety protocols for handling this compound in laboratory settings?

this compound is highly reactive and corrosive, with inhalation, dermal contact, and ingestion posing significant risks. Toxicological data from analogous compounds (e.g., 1,2,3-trichloropropane) indicate potential respiratory irritation, skin burns, and systemic toxicity . Immediate safety measures include:

- Inhalation : Use fume hoods and respiratory protection (NIOSH-certified masks).

- Dermal exposure : Wear nitrile gloves and lab coats; flush contaminated skin with water for 15 minutes .

- Waste disposal : Neutralize with sodium bicarbonate before incineration under regulatory guidelines .

Q. How can researchers characterize this compound’s structural and physicochemical properties?

Key characterization methods include:

- GC-MS : To confirm molecular weight (C₃HCl₃O) and detect impurities.

- NMR spectroscopy : ¹H and ¹³C NMR resolve chlorine-induced splitting patterns, distinguishing between cis/trans isomers .

- Thermogravimetric analysis (TGA) : Assess thermal stability, as chlorinated aldehydes often degrade above 150°C .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution or oxidation reactions?

The electron-withdrawing effect of three chlorine atoms adjacent to the aldehyde group enhances electrophilicity, facilitating nucleophilic attacks (e.g., by amines or alcohols). Oxidation studies on analogous compounds (e.g., trans-1,3,3-trichloro-1-propene) show formation of trichloroacetic acid derivatives under acidic conditions, suggesting similar pathways for this compound . Advanced kinetic studies using stopped-flow spectrometry or DFT calculations can elucidate transition states and rate constants .

Q. How can researchers resolve contradictions in environmental fate data for this compound degradation products?

Conflicting reports on hydrolysis half-lives (e.g., days vs. weeks) may arise from pH-dependent reactivity. A tiered experimental approach is recommended:

Controlled hydrolysis : Measure degradation rates under varying pH (4–10) and temperatures (25–60°C).

Metabolite identification : Use LC-HRMS to detect intermediates like dichloroacrolein or chloroformic acid .

Cross-validation : Compare results with EPA’s CompTox Dashboard or NTP databases for chlorinated propenes .

Q. What advanced analytical techniques are suitable for detecting trace this compound in environmental samples?

For environmental monitoring (e.g., water or soil):

- SPME-GC-ECD : Solid-phase microextraction coupled with electron capture detection achieves sub-ppb sensitivity for chlorinated volatiles .

- Ion mobility spectrometry (IMS) : Rapid field detection with minimal sample preparation .

- Isotope dilution assays : Use ¹³C-labeled analogs as internal standards to correct matrix effects in complex samples .

Q. How does this compound interact with biological macromolecules, and what are the implications for genotoxicity studies?

In vitro assays (e.g., Ames test or comet assay) are critical for assessing DNA adduct formation. Structural analogs like 1,2,3-trichloropropane show clastogenic effects via alkylation of guanine residues . For mechanistic studies:

- Molecular docking : Simulate interactions with DNA polymerase or cytochrome P450 enzymes.

- Metabolomics : Identify reactive intermediates (e.g., epoxides) using HepG2 cell models .

Q. Methodological Guidance

Designing experiments to evaluate this compound’s stability under storage conditions

- Variables : Temperature (-20°C to 25°C), light exposure, and container material (glass vs. polymer).

- Analysis : Monitor decomposition via FTIR (aldehyde C=O peak at 1720 cm⁻¹) and chloride ion quantification (ion chromatography) .

Best practices for synthesizing derivatives for pharmacological screening

Properties

IUPAC Name |

2,3,3-trichloroprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl3O/c4-2(1-7)3(5)6/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWJEEVJKLGSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=C(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191303 | |

| Record name | 2,3,3-Trichloro-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.39 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3787-28-8 | |

| Record name | 2,3,3-Trichloro-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3787-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Trichloropropenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003787288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3-Trichloro-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHLOROACROLEIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-TRICHLOROPROPENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJQ59JSM89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.